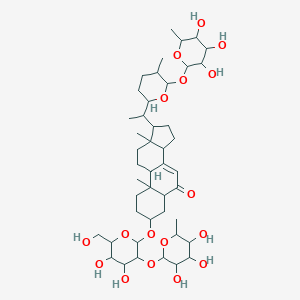
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium), also known as MB-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MB-3 is a bis-quaternary ammonium compound that has shown promising results in the areas of biomedical research, drug delivery, and nanotechnology.
Wirkmechanismus
The mechanism of action of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and inhibition of bacterial growth. 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has also been shown to interact with cell membranes in mammalian cells, which may contribute to its potential as a drug delivery system.
Biochemical and Physiological Effects:
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has been shown to have low toxicity in mammalian cells and has been used in several in vivo studies without adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, its ability to cross cell membranes and target specific cells makes it a promising candidate for drug delivery systems. However, the limitations of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium). One area of interest is the development of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium)-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) and its potential applications in nanotechnology. Finally, there is a need for more in vivo studies to determine the safety and efficacy of 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) in animal models.
Synthesemethoden
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) can be synthesized through the reaction of 1-methylpyridinium iodide and 1,3-diaminopropane in the presence of a suitable solvent. The reaction yields a white crystalline solid that can be further purified through recrystallization. This method has been reported in several scientific journals and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has been extensively studied for its potential applications in biomedical research. It has been shown to have antimicrobial properties against a wide range of bacteria, including drug-resistant strains. 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has also been investigated as a potential drug delivery system due to its ability to cross cell membranes and target specific cells. Additionally, 2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) has been studied for its potential use in nanotechnology, as it can form stable complexes with various nanoparticles.
Eigenschaften
Produktname |
2,2'-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) |
|---|---|
Molekularformel |
C17H22N4O2+2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-methyl-N-[3-[(1-methylpyridin-1-ium-2-carbonyl)amino]propyl]pyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C17H20N4O2/c1-20-12-5-3-8-14(20)16(22)18-10-7-11-19-17(23)15-9-4-6-13-21(15)2/h3-6,8-9,12-13H,7,10-11H2,1-2H3/p+2 |
InChI-Schlüssel |
REZCRQXOQGRMNH-UHFFFAOYSA-P |
SMILES |
C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C |
Kanonische SMILES |
C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)





